molecular formula C17H14O3S B13900037 6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester

6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B13900037
M. Wt: 298.4 g/mol
InChI Key: XRURKFMFIWYUPT-UHFFFAOYSA-N
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Description

Methyl 6-(Benzyloxy)benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound features a benzyloxy group at the 6-position and a methyl ester group at the 2-position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(Benzyloxy)benzothiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(Benzyloxy)benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 6-(Benzyloxy)benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. For example, benzothiophene derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain . This makes them potential candidates for the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(Benzyloxy)benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group and the methyl ester group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 6-phenylmethoxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H14O3S/c1-19-17(18)16-9-13-7-8-14(10-15(13)21-16)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

XRURKFMFIWYUPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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